molecular formula C10H20N4O3 B13819178 Ac-Arg-Oet-HCl CAS No. 56296-83-4

Ac-Arg-Oet-HCl

Cat. No.: B13819178
CAS No.: 56296-83-4
M. Wt: 244.29 g/mol
InChI Key: VAPHLLYHDMUQSW-QMMMGPOBSA-N
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Description

Acetyl-L-arginine ethyl ester hydrochloride, also known as Ac-Arg-Oet-HCl, is a derivative of the amino acid arginine. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role in peptide synthesis and its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-L-arginine ethyl ester hydrochloride typically involves the esterification of arginine followed by acetylation. One common method includes the protection of the amino group of arginine with a Boc (tert-butyloxycarbonyl) group, followed by esterification with ethanol. The Boc group is then removed, and the resulting compound is acetylated to form Acetyl-L-arginine ethyl ester. Finally, the hydrochloride salt is formed by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of Acetyl-L-arginine ethyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-arginine ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acids or bases.

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base.

    Substitution: Various nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Produces L-arginine and ethanol.

    Acetylation: Forms N-acetyl-L-arginine ethyl ester.

    Substitution: Results in substituted arginine derivatives depending on the nucleophile used.

Scientific Research Applications

Acetyl-L-arginine ethyl ester hydrochloride has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biochemical Studies: Investigates enzyme-substrate interactions and protein folding.

    Medical Research: Explores potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.

    Industrial Applications: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Acetyl-L-arginine ethyl ester hydrochloride involves its hydrolysis to release L-arginine, which is a precursor for the synthesis of nitric oxide. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation and immune response. The compound’s ability to donate L-arginine makes it valuable in research related to cardiovascular health and immune function .

Comparison with Similar Compounds

Similar Compounds

  • Nα-Benzoyl-L-arginine ethyl ester hydrochloride (Bz-Arg-OEt-HCl)
  • Nα-Acetyl-L-arginine methyl ester hydrochloride (Ac-Arg-OMe-HCl)
  • Nα-Benzoyl-L-arginine amide hydrochloride (Bz-Arg-NH2-HCl)

Uniqueness

Acetyl-L-arginine ethyl ester hydrochloride is unique due to its specific acetyl and ethyl ester functional groups, which influence its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of incorporation into peptides. Its ability to release L-arginine upon hydrolysis also makes it particularly valuable in nitric oxide-related research .

Properties

CAS No.

56296-83-4

Molecular Formula

C10H20N4O3

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate

InChI

InChI=1S/C10H20N4O3/c1-3-17-9(16)8(14-7(2)15)5-4-6-13-10(11)12/h8H,3-6H2,1-2H3,(H,14,15)(H4,11,12,13)/t8-/m0/s1

InChI Key

VAPHLLYHDMUQSW-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

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